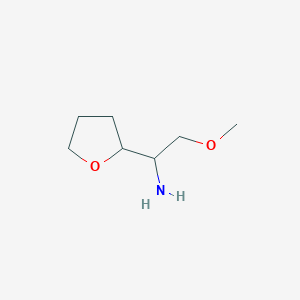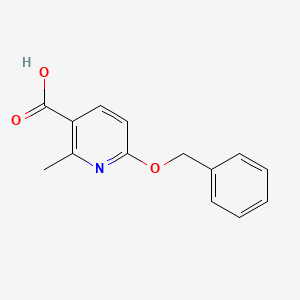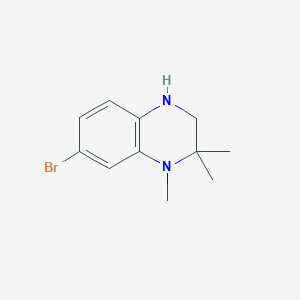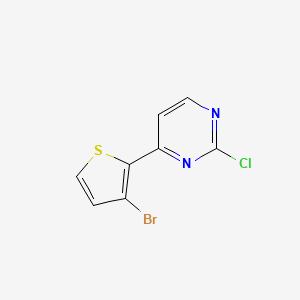
2-(aminomethyl)-N-methylpyridin-3-amine
概要
説明
2-(aminomethyl)-N-methylpyridin-3-amine is an organic compound that belongs to the class of aminomethyl pyridines. This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, along with a methyl group on the nitrogen atom. It is a versatile compound with various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N-methylpyridin-3-amine typically involves the reaction of 2-chloropyridine with formaldehyde and methylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the aminomethyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain the desired product.
化学反応の分析
Types of Reactions
2-(aminomethyl)-N-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or water to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridines. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals.
科学的研究の応用
2-(aminomethyl)-N-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 2-(aminomethyl)-N-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with receptor sites, modulating their function and signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(aminomethyl)-N-methylpyridin-3-amine include:
- 2-(aminomethyl)pyridine
- N-methylpyridin-3-amine
- 2-(aminomethyl)-N-ethylpyridin-3-amine
Uniqueness
What sets this compound apart from these similar compounds is the presence of both the aminomethyl and N-methyl groups, which confer unique chemical properties and reactivity. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
2-(aminomethyl)-N-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-9-6-3-2-4-10-7(6)5-8/h2-4,9H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXOYTJNYDKVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=CC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)
![{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride](/img/structure/B1380240.png)
![{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine](/img/structure/B1380241.png)


![6-[(Cyclopropylamino)methyl]pyridin-3-ol](/img/structure/B1380246.png)






amine](/img/structure/B1380258.png)

